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Abstract
Diphenylsilanediol [(C₆H₅)₂Si(OH)₂], a member of the silanol family, exhibits a well-defined

crystalline structure dominated by a robust network of intermolecular hydrogen bonds. This

technical guide provides a comprehensive analysis of the hydrogen bonding within the

diphenylsilanediol crystal lattice, drawing upon key crystallographic studies. The document

details the precise geometry of these non-covalent interactions, outlines the experimental

methodology used for their determination, and presents the data in a clear, structured format. A

visual representation of the hydrogen-bonded supramolecular assembly is also provided to

facilitate a deeper understanding of the crystal packing. This information is of significant value

to researchers in materials science, crystallography, and drug development, where the

understanding and prediction of crystal packing are crucial.

Introduction
Organosilanols, compounds containing one or more hydroxyl groups attached to a silicon atom,

are of considerable interest due to their versatile chemical properties and their role as

intermediates in the synthesis of silicones and silsesquioxanes. The presence of the polar Si-

OH group imparts a strong tendency for these molecules to form intermolecular hydrogen

bonds, which significantly influences their physical and chemical properties, including their

crystal packing, solubility, and reactivity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b146891?utm_src=pdf-interest
https://www.benchchem.com/product/b146891?utm_src=pdf-body
https://www.benchchem.com/product/b146891?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146891?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Diphenylsilanediol is a prototypical arylsilanol that crystallizes in a highly ordered fashion. The

primary forces governing the supramolecular assembly in its solid state are the O-H···O

hydrogen bonds between the hydroxyl groups of adjacent molecules. Understanding the

specifics of this hydrogen-bonding network is fundamental for controlling the crystallization

process, predicting polymorphism, and for the rational design of novel materials with desired

structural motifs. Furthermore, as diphenylsilanediol has been investigated for its potential

anticonvulsant activity, a detailed knowledge of its solid-state structure is pertinent to the fields

of medicinal chemistry and drug formulation.

This guide synthesizes the available crystallographic data to provide an in-depth look at the

hydrogen bonding in the diphenylsilanediol crystal lattice.

Crystal Structure and Hydrogen Bonding Network
The crystal structure of diphenylsilanediol has been determined by single-crystal X-ray

diffraction. The seminal work by Fawcett and Camerman in 1977 revealed that

diphenylsilanediol crystallizes in the monoclinic space group P2₁/c.[1] The key feature of the

crystal packing is the formation of infinite one-dimensional columns of molecules linked by

strong intermolecular O-H···O hydrogen bonds.

Each diphenylsilanediol molecule acts as both a hydrogen bond donor and acceptor, with

each of its two hydroxyl groups participating in a hydrogen bond with a neighboring molecule.

This arrangement leads to the formation of a head-to-tail chain of molecules extending through

the crystal lattice. The phenyl groups are oriented outwards from this hydrogen-bonded core,

influencing the overall packing density and intermolecular van der Waals interactions.

Quantitative Hydrogen Bond Data
The precise geometric parameters of the hydrogen bonds in the diphenylsilanediol crystal

lattice, as determined by X-ray crystallography, are summarized in the table below. These

values are critical for computational modeling and for understanding the strength and

directionality of these interactions.
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Donor
(D)

Hydrog
en (H)

Accepto
r (A)

D-H (Å) H···A (Å) D···A (Å)
D-H···A
(°)

Symmet
ry of A

O(1) H(O1) O(2) 0.82 1.88 2.698 178
x, -1/2-y,

1/2+z

O(2) H(O2) O(1) 0.82 1.88 2.702 179
x, 1/2-y,

1/2+z

Table 1: Hydrogen Bond Geometry in Diphenylsilanediol Crystal Lattice. Data sourced from

the Cambridge Structural Database, CCDC Entry: 192455, based on the work of Fawcett and

Camerman (1977).

Visualization of the Hydrogen-Bonded Network
To illustrate the connectivity within the crystal lattice, the following diagram depicts the

formation of the hydrogen-bonded columns of diphenylsilanediol molecules.

Diphenylsilanediol Molecule 1 Diphenylsilanediol Molecule 2 Diphenylsilanediol Molecule 3

(Ph)₂Si
O-H

O-H
(Ph)₂Si

O-H

O-H
 H-bond

(Ph)₂Si
O-H

O-H
 H-bond

Click to download full resolution via product page

Caption: Hydrogen-bonded column in diphenylsilanediol.

Experimental Protocols
The determination of the crystal structure and the precise localization of atoms involved in

hydrogen bonding are achieved through single-crystal X-ray diffraction.[2][3][4][5] The following

provides a detailed, representative methodology for such an experiment.

Crystal Growth
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High-quality single crystals of diphenylsilanediol are essential for accurate diffraction studies.

A common method for obtaining suitable crystals is through slow evaporation of a saturated

solution.

Solvent Selection: Diphenylsilanediol is dissolved in a suitable solvent, such as a mixture

of ethanol and water or acetone, at a slightly elevated temperature to ensure complete

dissolution.

Slow Evaporation: The saturated solution is filtered to remove any particulate matter and

then left undisturbed in a loosely covered container at a constant temperature. The slow

evaporation of the solvent over several days to weeks leads to the formation of well-defined

single crystals.

Crystal Harvesting: Once crystals of a suitable size (typically 0.1-0.3 mm in each dimension)

are formed, they are carefully harvested from the mother liquor.

Data Collection
The crystallographic data are collected using a single-crystal X-ray diffractometer.

Crystal Mounting: A selected single crystal is mounted on a goniometer head, often using a

cryoprotectant to prevent ice formation if data is to be collected at low temperatures.

X-ray Source: A monochromatic beam of X-rays, typically from a Cu Kα (λ = 1.5418 Å) or Mo

Kα (λ = 0.7107 Å) source, is directed at the crystal.

Data Acquisition: The crystal is rotated in the X-ray beam, and the diffraction pattern is

recorded on a detector (e.g., a CCD or CMOS detector). A complete dataset is collected by

rotating the crystal through a specific angular range, ensuring that all unique reflections are

measured. Data is often collected at a low temperature (e.g., 100 K) to minimize thermal

vibrations and potential radiation damage.

Structure Solution and Refinement
The collected diffraction data are processed to determine the crystal structure.

Data Reduction: The raw diffraction images are processed to integrate the intensities of the

individual reflections and to apply corrections for factors such as Lorentz and polarization
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effects.

Structure Solution: The crystal structure is solved using direct methods or Patterson methods

to obtain an initial model of the atomic positions.

Structure Refinement: The initial model is refined against the experimental data using least-

squares methods. This process optimizes the atomic coordinates, thermal parameters, and

occupancies to achieve the best possible fit between the calculated and observed diffraction

patterns. The positions of the hydrogen atoms involved in hydrogen bonding are carefully

located from difference Fourier maps and refined.

Conclusion
The crystal structure of diphenylsilanediol is a prime example of how strong, directional

hydrogen bonds dictate the supramolecular assembly of molecules in the solid state. The

formation of infinite hydrogen-bonded columns is a robust and recurring motif in silanol

chemistry. The quantitative data and experimental protocols presented in this guide provide a

foundational understanding for researchers working with organosilanols and for those in the

broader field of crystal engineering. A thorough grasp of these principles is indispensable for

the development of new materials with tailored properties and for understanding the solid-state

behavior of pharmacologically relevant molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [In-depth Technical Guide: Hydrogen Bonding in the
Crystal Lattice of Diphenylsilanediol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b146891#hydrogen-bonding-in-diphenylsilanediol-
crystal-lattice]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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